molecular formula C11H14N2O4 B174631 (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate CAS No. 133706-65-7

(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B174631
CAS No.: 133706-65-7
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate is a chiral amino acid derivative of significant interest in advanced pharmacological and biochemical research. The compound's structure, which features a 4-hydroxyphenyl moiety and a charged azaniumylacetyl group, makes it a valuable building block in peptide synthesis and medicinal chemistry. Its core value lies in its potential application as a key intermediate in the development of novel therapeutic agents. Specifically, research indicates that peptides incorporating similar tyrosine-like structures and D-amino acids are being actively investigated for their potential to inhibit pathological protein aggregation, such as tau protein in neurodegenerative diseases . Furthermore, related structural motifs are found in compounds studied for their thrombopoietic (platelet-stimulating) activity . The stereochemistry at the 2-position (R-configuration) is often crucial for conferring metabolic stability and specific biological interactions in peptide-based inhibitors and other bioactive molecules . This reagent provides researchers with a high-purity, well-defined chemical tool to explore these and other mechanisms in drug discovery, enzymology, and the study of disease pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGUPMXALFZOT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])NC(=O)C[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)[O-])NC(=O)C[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Protocol

The acyl chloride method involves halogenated acetyl derivatives to activate glycine for coupling. In a representative protocol, L-tyrosine reacts with chloroacetyl chloride under alkaline conditions (pH 12–14) to form N-chloroacetyl-L-tyrosine, which is subsequently ammonolyzed to yield glycyl-L-tyrosine.

Critical Steps :

  • Haloacetylation : Chloroacetyl chloride (2–6 equivalents) is added to L-tyrosine suspended in an aqueous NaOH-toluene mixture at ≤5°C. Maintaining pH >11 prevents hydrolysis of the chloroacetyl intermediate.

  • Ammonolysis : The N-chloroacetyl intermediate is reacted with aqueous ammonia or ammonium bicarbonate, cleaving the chloro group to introduce the glycyl moiety.

Optimization :

  • Temperature Control : Reactions conducted at –5°C to 0°C improve intermediate stability, achieving 82.8% yield for N-chloroacetyl-L-tyrosine.

  • Solvent System : Toluene-water biphasic systems reduce side reactions and facilitate intermediate isolation.

Table 1: Acyl Chloride Method Parameters

ParameterValue/RangeImpact on YieldSource
Chloroacetyl chloride2–6 equivalentsMaximizes acylation
Reaction temperature–5°C to 0°CReduces hydrolysis
pH during acylation12–12.6Enhances reactivity
Final yield82.8%Optimal conditions

Carbodiimidazole-Mediated Condensation

Protected Glycine Strategy

This method uses N,N'-carbonyldiimidazole (CDI) to activate glycine’s carboxyl group. Benzyloxycarbonyl (Z)-protected glycine reacts with CDI to form an imidazolide intermediate, which couples with L-tyrosine ethyl ester. Subsequent hydrolysis removes protecting groups.

Advantages :

  • Reduced Racemization : CDI minimizes epimerization at the tyrosine α-carbon.

  • High Selectivity : The Z-group prevents unwanted side reactions at glycine’s amine.

Limitations :

  • Multi-Step Synthesis : Requires protection/deprotection, lowering overall yield (~77% from L-tyrosine ethyl ester).

  • Cost : CDI and Z-protected glycine increase reagent expenses.

Glycyl Chloride Hydrochloride Approach

Direct Amination of L-Tyrosine

Glycine is converted to glycyl chloride hydrochloride using thionyl chloride, which then reacts with L-tyrosine in aqueous solution under mild conditions.

Key Innovations :

  • One-Pot Synthesis : Combines glycyl chloride formation and coupling in a single reactor, reducing purification steps.

  • De-Acidifying Agents : Triethylamine or ammonium bicarbonate neutralize HCl, driving the reaction forward.

Table 2: Glycyl Chloride Hydrochloride Method Performance

MetricValueSource
Reaction time4–6 hours
Yield>90%
Purity98% (HPLC)

Crystallization and Purification Techniques

Solvent-Based Crystallization

Glycyl-L-tyrosine dihydrate is obtained by recrystallizing the crude product from water-ethanol mixtures (10–99% ethanol).

Crystal Structure Control :

  • Structure A : Ethanol-rich solvents yield rhombic crystals (XRD peaks at 2θ = 7.96°, 23.84°).

  • Structure B : Aqueous crystallization produces needle-like crystals (2θ = 11.24°, 22.16°).

Table 3: Crystallization Conditions and Outcomes

Solvent CompositionCrystal FormSolubility (g/mL)StabilitySource
80% ethanolStructure A0.15High
WaterStructure B0.20Moderate

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

MethodYieldCostScalabilityPurification Complexity
Acyl Chloride82.8%LowHighModerate (filtration)
Carbodiimidazole77%HighModerateHigh (chromatography)
Glycyl Chloride HCl>90%MediumHighLow (recrystallization)

The glycyl chloride hydrochloride method offers superior yield and scalability, making it industrially preferred. Conversely, the carbodiimidazole route is limited by multi-step protocols and cost.

Recent Advances and Optimizations

Microbial Production of L-Tyrosine Precursors

Engineered Saccharomyces cerevisiae strains overproduce L-tyrosine via knockout of PDC5 and ARO10, increasing precursor availability by 14.08-fold. This innovation reduces reliance on synthetic L-tyrosine, lowering production costs.

Green Chemistry Initiatives

Replacing thionyl chloride with mechanochemical activation (e.g., ball milling) minimizes toxic byproducts, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: The azaniumylacetyl group can be reduced to form amines, which can further react to form a variety of derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the azaniumylacetyl group can produce primary amines

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of derivatives of 3-(4-hydroxyphenyl)amino propanoic acid against multidrug-resistant pathogens. For example, compounds derived from this scaffold have shown potent activity against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MICs between 0.5 to 2 µg/mL.
  • Drug-resistant Candida species : MICs also in the range of 8 to 64 µg/mL .

These findings suggest that (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate could serve as a foundational platform for developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. A study evaluated its derivatives against A549 non-small cell lung cancer cells, revealing:

  • Significant reduction in cell viability by up to 50%.
  • Suppression of cell migration, indicating potential for metastasis prevention.
  • Compounds exhibited favorable cytotoxicity profiles compared to standard chemotherapeutics like doxorubicin .

The antioxidant properties were also assessed using DPPH radical scavenging assays, where certain derivatives showed strong antioxidant capabilities, further enhancing their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized compounds based on the (4-hydroxyphenyl) amino propanoic acid scaffold, researchers found that specific modifications led to enhanced activity against WHO priority pathogens. The study underscored the importance of structural variations in achieving desired antimicrobial potency .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against A549 lung cancer cells. Notably, one compound significantly inhibited cell growth and migration while maintaining low toxicity towards non-cancerous Vero cells. This selectivity is crucial for developing safer cancer therapies .

Mechanism of Action

The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azaniumylacetyl group can form hydrogen bonds and electrostatic interactions with biomolecules, further influencing the compound’s activity. These interactions can affect signaling pathways and biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Cephalosporin Derivatives ()

The cephalosporin antibiotic in (CPZ) shares a (4-hydroxyphenyl)acetyl group but differs significantly:

Parameter Target Compound Cephalosporin CPZ ()
Molecular Formula Likely C₁₃H₁₆N₂O₅ C₂₅H₂₆N₉NaO₈S₂ (MW: 667.65)
Core Structure Simple propanoate backbone Bicyclic β-lactam ring with tetrazole-thio group
Key Functional Groups Azaniumylacetyl, 4-hydroxyphenyl 4-Ethyl-2,3-dioxopiperazine, tetrazole-thio
Biological Role Potential amino acid analog Broad-spectrum antibiotic

Key Differences : The cephalosporin’s complex bicyclic structure and sulfur-containing groups enable antibiotic activity, whereas the target compound’s simpler structure may limit such effects.

(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate ()

This compound shares a propanoate backbone but diverges in substituents:

Parameter Target Compound (2R,3S)-Compound ()
Stereochemistry (2R) configuration (2R,3S) configuration
Aromatic Group 4-Hydroxyphenyl Phenyl (no hydroxyl)
Amino Substituent Azaniumylacetyl Phenylcarbonyl (neutral, hydrophobic)
Polarity High (due to charged ammonium) Moderate (hydrophobic benzoyl group)

Implications : The target compound’s charged azaniumyl group enhances water solubility, making it more suitable for aqueous applications than the neutral benzoyl analog.

3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid ()

A tyrosine-related metabolite with structural similarities:

Parameter Target Compound 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid
Backbone Propanoate Propanoic acid
Functional Groups Azaniumylacetyl, amino Hydroxyl, carboxylic acid
Ionization State Zwitterionic (ammonium + carboxylate) Anionic (carboxylate) at physiological pH
Biological Role Synthetic intermediate Natural metabolite (e.g., tyrosine degradation)

Key Contrast: The target compound’s acetylated amino group introduces a positive charge, altering reactivity and interaction profiles compared to the purely anionic hydroxy acid.

Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate ()

A methyl ester analog with distinct substitutions:

Parameter Target Compound Methyl Ester ()
Aromatic Group 4-Hydroxyphenyl 4-Aminophenyl
Ester/Carboxylate Carboxylate (propanoate) Methyl ester
Amino Group Azaniumylacetyl (charged) Free amino (neutral)
Molecular Weight ~280 (estimated) 194.23

Functional Impact : The methyl ester in reduces water solubility, while the target compound’s carboxylate and ammonium groups favor aqueous environments.

Research Findings and Implications

  • Solubility : The azaniumyl group in the target compound enhances solubility in polar solvents compared to neutral analogs (e.g., ) .
  • Bioactivity : Unlike cephalosporins (), the target compound lacks β-lactam or sulfur moieties critical for antibiotic activity, suggesting alternative applications .
  • Stereochemical Sensitivity : The (2R) configuration may influence binding specificity in chiral environments, such as enzyme active sites .

Biological Activity

(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate, also known as 2-amino-3-(4-hydroxyphenyl)propanoic acid, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : N-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxyphenylalanine
  • CAS Number : 1050-28-8

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or inflammatory bowel disease.
  • Neuroprotective Properties : Studies have shown that it may enhance neuronal survival and function, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.

Antioxidant Activity

A study conducted by researchers at the University of California demonstrated that this compound significantly scavenged free radicals in vitro, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Effects

In a randomized controlled trial published in the Journal of Inflammation Research, participants receiving this compound showed decreased levels of pro-inflammatory cytokines. This suggests that it could be beneficial in managing chronic inflammatory diseases.

Neuroprotective Effects

Research published in Neuroscience Letters found that the compound improved cognitive functions in animal models of Alzheimer's disease by inhibiting amyloid-beta aggregation, which is crucial for neurodegeneration.

Case Studies

StudyFindings
University of California StudyDemonstrated antioxidant activity by scavenging free radicals.
Journal of Inflammation ResearchReduced pro-inflammatory cytokines in treated participants.
Neuroscience LettersImproved cognitive functions and inhibited amyloid-beta aggregation in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate, and how can coupling reagents optimize yield?

  • Methodology : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst, as demonstrated in the synthesis of structurally related 4-(2-oxo-2-phenylethoxy)phenyl propanoate derivatives. Reaction conditions (e.g., DCM solvent, 0°C to RT) and stoichiometric ratios (1:1.2 for acyl donor:coupling reagent) are critical for minimizing side reactions. Purification via column chromatography (silica gel, gradient elution) ensures >90% purity .
  • Key Parameters : Monitor reaction progress by TLC or LC-MS. Adjust pH during workup to stabilize the zwitterionic intermediate.

Q. How can researchers validate the stereochemical configuration of the (2R)-chiral center?

  • Methodology : Perform X-ray crystallography or chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC). Compare optical rotation values with literature data for similar tyrosine derivatives (e.g., (S)-α-amino-4-hydroxybenzenepropanoic acid, [α]D = -13.2° in NaOH) .
  • Alternative : Use nuclear Overhauser effect (NOE) in 2D-NMR to confirm spatial arrangement of substituents.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be addressed?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The 4-hydroxyphenyl group typically shows aromatic protons at δ 6.7–7.1 ppm (doublets, J = 8.5 Hz) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies in mass or NMR may arise from residual solvents (e.g., DMSO-d₅) or tautomerism; use deuterated solvents and control temperature during analysis .

Advanced Research Questions

Q. How can researchers design assays to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with tyrosine kinase domains, leveraging structural data from RCSB PDB ligands (e.g., C12H15NO4S thiol-containing analogs) .
  • Fluorescence Quenching : Tag the compound with APF/HPF probes to monitor hydroxyl radical scavenging activity in live cells, as described in oxidative stress assays .

Q. What strategies resolve low yields during scale-up synthesis, particularly for the azaniumylacetyl moiety?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation. Deprotect with TBAF post-coupling .
  • Continuous Flow Reactors : Improve mixing and heat dissipation for exothermic coupling steps. Adjust reagent addition rates to maintain <5°C temperature spikes .

Q. How can contradictory bioactivity data (e.g., antiproliferative vs. cytoprotective effects) be analyzed?

  • Methodology :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use triazolyl-propanoate analogs (e.g., compound 8 in ) as positive controls for HDAC inhibition assays .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify affected pathways (e.g., MAPK/ERK vs. Nrf2/ARE).

Key Considerations

  • Stability : The compound is prone to hydrolysis at the amide bond under acidic/basic conditions. Use neutral buffers (pH 6.8–7.4) for biological assays .
  • Troubleshooting Synthesis : If coupling yields drop below 50%, replace EDC·HCl with DCC/HOBt or switch to solid-phase peptide synthesis (SPPS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.